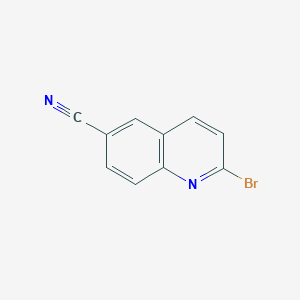

2-Bromoquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

2-bromoquinoline-6-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H |

InChI Key |

DDBQBIHNQHJVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Chemistry of 2 Bromoquinoline 6 Carbonitrile

Reactivity at the Bromine Substituent (C-2 Position)

The bromine atom at the C-2 position of 2-bromoquinoline-6-carbonitrile is the primary site for a variety of synthetic transformations. Its reactivity is largely governed by the electron-deficient character of the quinoline (B57606) ring, which facilitates both nucleophilic displacement and oxidative addition to palladium(0) complexes, the key step in many cross-coupling catalytic cycles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) provides a direct method for introducing a range of nucleophiles at the C-2 position of the quinoline core. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon bearing the bromine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored upon the expulsion of the bromide ion.

The reactivity of 2-bromoquinolines in SNA_r_ reactions is well-documented. For instance, 2- and 3-bromoquinolines have been shown to react with ammonia (B1221849) to yield the corresponding aminoquinolines. researchgate.net These reactions often require elevated temperatures and the presence of a catalyst, such as copper powder, to facilitate the substitution. researchgate.net The general viability of amines as nucleophiles in these substitutions is a cornerstone of synthetic strategies aimed at building molecular complexity. libretexts.orgyoutube.comyoutube.com

| Substrate | Nucleophile | Catalyst/Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoquinoline (B184079) | Ammonia (liquid) | Copper Powder | Sealed tube, 160-170°C | 2-Aminoquinoline | N/A | researchgate.net |

| 2-Chloropyridine | Amine | Heat | N/A | 2-Aminopyridine derivative | N/A | youtube.com |

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-2 bromine of this compound is an ideal handle for such transformations. These reactions, typically catalyzed by palladium complexes, allow for the introduction of a wide array of aryl, vinyl, alkynyl, and alkyl groups.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netfrontiersin.org The bromine at the C-2 position of the quinoline is highly susceptible to this reaction. Studies on analogous heterocyclic systems, such as 6-halopurines, have demonstrated that palladium-catalyzed coupling with various arylboronic acids proceeds efficiently. studfile.netlookchem.com For these reactions, the choice of solvent and base is critical, with anhydrous conditions often favoring electron-rich boronic acids and aqueous systems being more suitable for electron-poor counterparts. studfile.net The C-2 position of dihalopurines is known to be reactive, suggesting similar reactivity for the C-2 position of the quinoline ring system.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110°C, 2h | 77% (mono-substitution at C-6) | studfile.net |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | DME | 80°C, 2h | 75% (substitution at C-2) | studfile.net |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is particularly effective for the alkynylation of haloquinolines. The reactivity trend for halides in Sonogashira coupling generally follows I > Br > Cl, making the 2-bromo position of the target molecule a suitable site for this transformation. libretexts.org Research on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, confirms that the substitution occurs selectively at the more reactive halide position, but the 2-bromo position can be readily functionalized under appropriate conditions. libretexts.org The reaction tolerates a wide range of functional groups on the alkyne partner, making it a powerful tool for generating diverse quinoline-based structures. nih.gov

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Benzene (B151609) | 85% (at iodo position) | libretexts.org |

| 3-Bromoquinoline | Phenylacetylene | N/A (Transition-metal-free) | N/A | Cs₂CO₃/NEt₃ | N/A | High | researchgate.net |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans-selectivity. While specific examples for this compound are not prevalent, the reactivity of analogous aryl bromides is well-established. organic-chemistry.org For instance, bromonaphthalenes undergo Heck coupling efficiently, providing a good model for the bicyclic quinoline system. nih.gov The reaction requires a palladium catalyst, a base (such as triethylamine (B128534) or sodium acetate), and often a phosphine (B1218219) ligand. wikipedia.org The use of quinoline-based ligands, such as Pd(quinoline-8-carboxylate)₂, has also been reported, demonstrating the compatibility of the quinoline scaffold with Heck reaction conditions. organic-chemistry.org

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120°C | N/A | wikipedia.org |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | DMF | MW, 140°C, 30 min | High | nih.gov |

The Negishi coupling reaction facilitates the formation of C-C bonds by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. youtube.comwikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance, although the organozinc reagents are sensitive to air and moisture. wikipedia.org The utility of Negishi coupling for functionalizing heteroaryl halides is well-established. For example, 2-bromopyridine (B144113) readily undergoes coupling to form unsymmetrical 2,2'-bipyridines, providing a strong analogy for the reactivity of 2-bromoquinoline. wikipedia.org Furthermore, Negishi couplings have been directly performed on the quinoline skeleton using organozinc reagents, confirming the viability of this approach for modifying the target compound. researchgate.net

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | (o-Tolyl)zinc chloride | Pd(PPh₃)₄ | THF | Reflux | N/A | wikipedia.org |

| 3-Bromo-1-(TBS)-2-chloro-1,2-azaborine | n-Propylzinc bromide | Pd(OAc)₂ / SPhos | THF | rt, 3h | 85% | nih.gov |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for the functionalization of aryl halides. In the case of this compound, the bromine atom at the C-2 position can be exchanged with a metal, typically lithium, to form a highly reactive organometallic intermediate. This reaction is generally carried out at low temperatures to prevent unwanted side reactions. tcnj.edu

The resulting lithiated species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents at the C-2 position. This process involves the reaction of an organolithium compound with the aryl bromide, leading to the formation of a new organolithium reagent and an alkyl or aryl halide. wikipedia.org The rate of this exchange is influenced by the stability of the resulting carbanion intermediate. wikipedia.org

For instance, treatment of a bromoaryl compound with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -100 °C) generates an aryllithium intermediate. tcnj.edu This intermediate can then react with electrophiles such as water, methyl iodide, or benzaldehyde (B42025) to yield the corresponding substituted products. tcnj.edu This method has proven effective for the elaboration of various bromoaryl systems, including those containing sensitive functional groups. tcnj.edu

| Reagent | Conditions | Product |

| 1. n-Butyllithium 2. Electrophile (E+) | Low Temperature | 2-Substituted-quinoline-6-carbonitrile |

Table 1: Representative Halogen-Metal Exchange and Quenching of this compound.

Reactivity at the Nitrile Substituent (C-6 Position)

The nitrile group at the C-6 position of the quinoline ring offers another site for chemical modification. It can undergo hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation is a common method for converting nitriles into other valuable functional groups. The hydrolysis of nitriles to carboxylic acids is a well-established reaction in organic chemistry. ucalgary.ca

The reduction of the nitrile group provides a direct route to primary amines. chemguide.co.uk This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel at elevated temperature and pressure. chemguide.co.ukyoutube.com To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com

Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed. chemguide.co.ukyoutube.com The reaction with LiAlH₄ is typically carried out in an ether solvent, followed by an acidic workup to afford the primary amine. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), are also effective for the reduction of nitriles to primary amines. commonorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Conditions | Product |

| H₂/Raney Nickel | High pressure, high temperature, often with NH₃ | 2-Bromo-6-(aminomethyl)quinoline |

| LiAlH₄ | Ether solvent, followed by acid workup | 2-Bromo-6-(aminomethyl)quinoline |

| BH₃-THF | THF, heat | 2-Bromo-6-(aminomethyl)quinoline |

Table 2: Common Reagents for the Reduction of the Nitrile Group in this compound.

The formation of secondary amines as byproducts is a common issue in nitrile reduction, particularly with catalytic hydrogenation. researchgate.net The choice of reducing agent and reaction conditions is crucial to maximize the yield of the desired primary amine. researchgate.net

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. ucalgary.ca Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond to form an intermediate imine salt, which can be further protonated. ucalgary.ca Weaker, neutral nucleophiles generally require acid catalysis to activate the nitrile group for addition. ucalgary.ca

While less common for simple aryl nitriles, the nitrile group can in principle participate in cycloaddition reactions, particularly with 1,3-dipoles, to form heterocyclic rings. The specific reactivity of the nitrile in this compound in such reactions would depend on the reaction conditions and the nature of the dipolarophile.

Reactivity of the Quinoline Core

The presence of the bromine atom at C-2 and the nitrile group at C-6 further modifies the electronic landscape of the quinoline core. The bromine atom is a deactivating group but directs electrophilic attack to the ortho and para positions, while the nitrile group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution.

Electrophilic Substitution Patterns

The electrophilic substitution on the this compound core is a complex affair, governed by the competing electronic effects of its substituents and the intrinsic reactivity of the quinoline nucleus. The quinoline system itself typically undergoes electrophilic attack on the electron-rich carbocyclic (benzene) ring, preferentially at the C-5 and C-8 positions, as the pyridinic ring is deactivated by the electronegative nitrogen atom. quimicaorganica.orgwikipedia.org

The reactivity of this compound is further modulated by the attached functional groups. The bromine at C-2 is a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions. The nitrile group at C-6 is a strong deactivating group, directing incoming electrophiles to the meta position (C-5 and C-7).

| Position | Influence of Quinoline Ring | Influence of C-2 Bromo Group | Influence of C-6 Cyano Group | Overall Predicted Reactivity |

| C-3 | Deactivated | Ortho-directing | - | Highly Unlikely |

| C-4 | Deactivated | - | - | Highly Unlikely |

| C-5 | Activated | - | Meta-directing (Activated) | Most Probable Site |

| C-7 | Deactivated | - | Meta-directing (Activated) | Possible, but less likely than C-5 |

| C-8 | Activated | - | - | Possible |

C-H Functionalization Strategies Guided by Nitrile and Halogen Moieties

Transition metal-catalyzed C-H functionalization has become a powerful tool for the selective modification of heterocyclic scaffolds. nih.gov For this compound, the nitrile and halogen groups, along with the quinoline nitrogen, offer distinct opportunities for regioselective C-H bond activation.

The bromine atom at the C-2 position is not a directing group for C-H activation but rather serves as a reactive site for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions functionalize the C-2 position by replacing the bromine atom, not by activating a C-H bond.

The quinoline nitrogen atom is a well-established directing group for C-H functionalization at the C-8 position. This is achieved through the formation of a cyclometalated intermediate with catalysts based on palladium, rhodium, or ruthenium. This strategy allows for the introduction of aryl, alkyl, or other functional groups at the C-8 position.

The nitrile group at C-6 can also act as a directing group, guiding the functionalization to its ortho positions, C-5 and C-7. While less common than nitrogen-directed C-H activation, nitrile-directed functionalization has been demonstrated with various transition metal catalysts. This provides a potential route to selectively modify the carbocyclic ring at positions that might be difficult to access through other means.

A summary of potential C-H functionalization strategies is presented below:

| Directing Group | Target C-H Position | Typical Catalyst | Potential Transformation |

| Quinoline Nitrogen | C-8 | Pd, Rh, Ru | Arylation, Alkylation, Alkenylation |

| C-6 Nitrile Group | C-5, C-7 | Pd, Ru | Arylation, Olefination |

Ring Modification and Annulation Reactions

The functional handles on this compound make it an excellent substrate for constructing more complex, fused heterocyclic systems through ring modification and annulation reactions. These reactions significantly increase the structural diversity of compounds derived from this scaffold. nih.gov

The C-2 bromo group is a key reactive site for building new rings. Palladium-catalyzed cross-coupling reactions can be employed to introduce a substituent that subsequently undergoes an intramolecular cyclization. For example, a Suzuki coupling with a suitably substituted boronic acid could be the first step in constructing a new carbocyclic or heterocyclic ring fused to the [b] side of the quinoline. Similarly, a Sonogashira coupling with a terminal alkyne can introduce a side chain that can cyclize to form a variety of fused systems.

The nitrile group at C-6 also offers multiple pathways for annulation. It can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular Friedel-Crafts reactions or other condensation reactions to form a new ring fused at the C-5/C-6 or C-6/C-7 positions. Alternatively, the nitrile group can react with organometallic reagents, followed by cyclization to afford novel fused heterocycles.

| Functional Group Handle | Initial Reaction | Intermediate | Annulation/Cyclization | Potential Fused Ring System |

| C-2 Bromo | Suzuki Coupling | 2-Arylquinoline derivative | Intramolecular C-H activation | Indolo[2,3-b]quinoline derivative |

| C-2 Bromo | Sonogashira Coupling | 2-Alkynylquinoline derivative | Intramolecular hydroamination/cyclization | Pyrrolo[2,3-b]quinoline derivative |

| C-6 Nitrile | Hydrolysis | Quinoline-6-carboxylic acid | Intramolecular acylation | Fused polycyclic ketone |

| C-6 Nitrile | Reaction with organometallic reagent | Quinoline-6-ketone | Intramolecular condensation | Fused pyridine (B92270) ring |

Applications of 2 Bromoquinoline 6 Carbonitrile As a Versatile Synthetic Intermediate

Building Block for Diverse Quinoline (B57606) Derivatives

The primary application of 2-Bromoquinoline-6-carbonitrile is as a foundational building block for creating a wide array of substituted quinoline derivatives. cymitquimica.com The bromine atom, located at an electron-deficient position, is susceptible to nucleophilic substitution and is an ideal handle for cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or amino groups. Simultaneously, the carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This dual reactivity allows chemists to construct complex quinoline-based molecules with tailored electronic and steric properties, which is crucial in fields like pharmaceutical development. cymitquimica.comcymitquimica.com

Precursor for Advanced Organic Molecules

The structural framework of this compound is integral to the synthesis of advanced organic molecules, particularly those designed for biological applications. Quinoline derivatives are known to play a key role in the development of drugs with anticancer, antimicrobial, and anti-inflammatory activities. cymitquimica.com The specific arrangement of the bromo and cyano groups on this precursor allows for structural modifications that can optimize the bioavailability, selectivity, and efficacy of new therapeutic agents. cymitquimica.com Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and in the exploration of enzyme inhibitors and other innovative bioactive molecules. cymitquimica.comcymitquimica.com

Role in Materials Science Research

The application of this compound extends into the realm of materials science, where its rigid, aromatic structure and reactive functional groups are highly advantageous.

This compound has been identified as a relevant precursor in the synthesis of building blocks for Covalent Triazine Frameworks (CTFs). ugent.be CTFs are a class of porous organic polymers with high thermal and chemical stability, making them suitable for applications in gas storage and catalysis. ugent.be The synthesis of CTFs often involves the cyclotrimerization of aromatic nitriles. ugent.be

In research aimed at developing novel nitrogen-containing building blocks for CTFs, this compound was synthesized as an intermediate. ugent.be The research explored synthetic pathways to create larger, more complex dicarbonitrile quinoline structures, which are direct monomers for CTF formation. ugent.be The nitrile group of this compound makes it a potential candidate for direct integration into a triazine ring, a fundamental structural motif of CTFs. ugent.be

While specific studies detailing the use of this compound in the synthesis of dyes and pigments are not extensively documented in publicly available research, its chemical properties suggest its potential in this area. Chemical suppliers categorize the compound under building blocks for materials including organic pigments. bldpharm.com The extended aromatic system of the quinoline ring is a common feature in many organic chromophores. The bromo and nitrile functionalities offer pathways to create conjugated systems, which could lead to materials with specific optical properties suitable for use as dyes or pigments.

Contributions to Methodological Development in Organic Synthesis

The synthesis and derivatization of this compound contribute to the broader development of synthetic methodologies in organic chemistry. Research efforts to prepare target molecules for materials science, such as the building blocks for Covalent Triazine Frameworks, have involved the synthesis of this compound. ugent.be For instance, a Master's thesis from Ghent University detailed the synthesis of this compound as part of a multi-step approach to access a more complex molecule, 2,2'-biquinoline-6,6'-dicarbonitrile, after other synthetic routes failed. ugent.be This work, focused on creating new nitrogen-rich building blocks, helps refine and expand the synthetic chemist's toolbox for preparing functionalized heterocyclic compounds. ugent.be

Spectroscopic Characterization and Structural Analysis of 2 Bromoquinoline 6 Carbonitrile

Advanced Spectroscopic Techniques for Structure Elucidation

The structural confirmation of 2-Bromoquinoline-6-carbonitrile would rely on a combination of spectroscopic methods, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) of these signals would provide information about the electronic environment and connectivity of the protons. The presence of the electron-withdrawing bromine and nitrile groups would significantly influence the chemical shifts of the adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization (sp² for the aromatic and nitrile carbons) and their proximity to the electronegative bromine and nitrogen atoms. The carbonyl carbon of the nitrile group would appear in a characteristic downfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | Doublet | ||

| H-4 | Doublet | ||

| H-5 | Doublet | ||

| H-7 | Doublet of Doublets | ||

| H-8 | Doublet |

Note: This table is predictive and requires experimental data for validation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| CN |

Note: This table is predictive and requires experimental data for validation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, a sharp and strong absorption band would be expected in the region of 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. The spectrum would also display characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 1000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| C≡N stretch (nitrile) | 2220 - 2240 |

| Aromatic C=C and C=N stretch | 1400 - 1600 |

| C-Br stretch | < 1000 |

Note: This table is predictive and requires experimental data for validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing further structural clues.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 232/234 | Molecular ion peak showing the isotopic pattern of bromine. |

| [M-Br]⁺ | 153 | Loss of the bromine atom. |

| [M-CN]⁺ | 206/208 | Loss of the nitrile group. |

Note: This table is predictive and requires experimental data for validation.

X-ray Crystallography Studies for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity of the bromo and carbonitrile substituents on the quinoline core and reveal details about the crystal packing. To date, no public records of a crystal structure determination for this compound have been found in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

Computational and Theoretical Investigations of 2 Bromoquinoline 6 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is employed to determine molecular geometries, vibrational frequencies, and a host of other properties by calculating the electron density. scirp.org

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. scirp.orgnumberanalytics.com

For a molecule like 2-bromoquinoline-6-carbonitrile, DFT calculations can map the electron density distribution of these frontier orbitals. This analysis reveals the most probable sites for nucleophilic and electrophilic attacks. Generally, in quinoline (B57606) derivatives, the electron density of the HOMO and LUMO is distributed across the aromatic ring system. The precise location of the density is influenced by the substituents—in this case, the bromo and carbonitrile groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

DFT is a powerful tool for exploring potential chemical reactions by calculating the energies of reactants, transition states, and products. researchgate.net By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow and determine the activation energy, which dictates the reaction rate.

For this compound, theoretical studies could predict the mechanisms of various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the carbonitrile group. Computational models can elucidate the step-by-step process of bond breaking and formation, providing a detailed molecular-level understanding that complements experimental kinetics. nih.gov These studies often involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. researchgate.net

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data from techniques like X-ray crystallography, if available. researchgate.net

For this compound, the molecule is largely planar due to the aromatic quinoline core. researchgate.net DFT calculations would provide precise values for the C-C, C-N, C-Br, and C≡N bond lengths and the angles within and between the rings. These parameters are fundamental for understanding the molecule's stability and steric properties.

Table 2: Selected Experimental Geometric Parameters for a Related Isomer, 6-Bromoquinoline-8-carbonitrile

| Parameter | Bond Length (Å) / Angle (°) | Reference |

|---|---|---|

| C6-Br1 | 1.905 (5) | researchgate.net |

| C8-C10 | 1.436 (8) | researchgate.net |

| C10-N2 | 1.143 (8) | researchgate.net |

| C7-C8-C10 | 119.8 (4) | researchgate.net |

| N1-C9-C4 | 123.7 (4) | researchgate.net |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes. nih.gov

For this compound, an MD simulation could model its interactions with a biological target, such as an enzyme, or its behavior in different solvent environments. By simulating the trajectory of the molecule, one can analyze its conformational flexibility, the formation of intermolecular interactions like hydrogen bonds or π-stacking, and calculate binding free energies. nih.gov Such simulations are invaluable in drug design and materials science for understanding how a molecule behaves in a dynamic, realistic environment.

Structure-Reactivity Relationship Predictions

Predicting how a molecule's structure influences its chemical reactivity is a central goal of chemistry. Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate structural or physicochemical properties of a set of compounds with their measured reactivity. chemrxiv.org

Computational chemistry plays a key role in developing QSRR models by providing a wide range of "descriptors"—calculated properties such as electronic charge distribution, dipole moment, and FMO energies. chemrxiv.org For a series of substituted quinolines, these descriptors can be used to build a mathematical model that predicts reactivity, for instance, in a specific class of reaction. researchgate.net This approach allows for the rapid screening of virtual compounds and the rational design of molecules with desired reactivity profiles, accelerating the discovery process.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. However, these traditional methods often require harsh reaction conditions, the use of hazardous reagents, and can generate significant waste. ijpsjournal.com Consequently, a major thrust in modern organic synthesis is the development of greener and more sustainable protocols.

Current research is actively exploring the use of nanocatalysts and environmentally benign reagents to construct the quinoline core. acs.org For instance, methods utilizing catalysts like formic acid, which is renewable and biodegradable, are gaining traction for the synthesis of quinoline derivatives. ijpsjournal.com While a specific sustainable synthesis for 2-Bromoquinoline-6-carbonitrile has not been extensively reported, future research will likely focus on adapting existing green methodologies. This could involve the use of a pre-functionalized aniline (B41778) or a bromo-substituted carbonyl compound in a one-pot reaction catalyzed by a recyclable catalyst, minimizing the environmental impact. ijsrst.com Copper-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with ketones also present a promising sustainable route for quinoline synthesis, which could potentially be adapted for this compound. ijstr.org

Another area of development is the use of flow chemistry for the synthesis of quinolines. Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up, which are all critical factors for the industrial production of fine chemicals.

Exploration of Undiscovered Chemical Transformations and Selectivities

The bromine atom at the 2-position and the nitrile group at the 6-position of this compound are key functional handles that allow for a diverse range of chemical transformations. The bromo group is a versatile precursor for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of substituents at this position. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding the chemical space accessible from this starting material.

Future research is expected to delve into more complex and selective transformations. For example, the development of regioselective C-H functionalization reactions on the quinoline core of this compound would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. This would significantly improve the atom and step economy of synthetic routes towards more complex quinoline derivatives.

Furthermore, the interplay between the bromo and cyano groups could lead to novel intramolecular cyclization reactions, potentially yielding fused heterocyclic systems with interesting photophysical or biological properties. The reactivity of bromoquinolines with nucleophiles is also an area ripe for exploration, potentially leading to the discovery of new substitution patterns and reaction pathways. researchgate.net For instance, the nitro group on a quinoline ring has been shown to activate a bromo group for nucleophilic substitution, a strategy that could be explored with this compound. nih.gov

Integration into Advanced Functional Material Research Platforms

The unique electronic and structural features of the quinoline ring system make its derivatives attractive candidates for a variety of advanced functional materials. Quinoline-based compounds have found applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.

The presence of both a bromo and a cyano group in this compound makes it a particularly interesting building block for functional materials. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the quinoline system, potentially leading to materials with tailored photophysical characteristics. Future research could focus on incorporating this molecule into conjugated polymers for use in organic electronics. The bromo group serves as a convenient point of attachment for polymerization reactions.

Moreover, the nitrogen atom in the quinoline ring and the nitrile group can act as coordination sites for metal ions. This suggests that this compound could be a valuable ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The exploration of the coordination chemistry of this compound with various metal centers is a promising avenue for future research. The resulting complexes could also be investigated for their catalytic activity or as novel therapeutic agents. cymitquimica.com

Q & A

Basic: What are the recommended synthetic methodologies for preparing 2-Bromoquinoline-6-carbonitrile?

Methodological Answer:

The synthesis of this compound typically involves halogenation and cyanation steps. A common approach is the Ullmann-type coupling or direct bromination of a pre-functionalized quinoline precursor. For example:

- Step 1 : Start with quinoline-6-carbonitrile. Introduce bromine at the 2-position using a brominating agent like under radical initiation or catalytic conditions (e.g., ) .

- Step 2 : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize side products like di-brominated derivatives. Polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C are often effective .

- Characterization : Confirm purity via (e.g., singlet for cyano group at δ 7.8–8.2 ppm) and .

Basic: How should researchers characterize the structural features of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are critical:

- Spectroscopy :

- FT-IR : Identify the stretch (~2200–2250 cm) and vibration (~500–600 cm).

- NMR : Use to resolve the cyano carbon (~110–120 ppm) and brominated aromatic carbons.

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refine structures using SHELXL (e.g., monitor ) and analyze π-π stacking interactions using PLATON .

Advanced: How can conflicting reactivity data for brominated quinolines in cross-coupling reactions be resolved?

Methodological Answer:

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields (e.g., due to steric hindrance from the cyano group) require systematic analysis:

- Control Experiments : Compare reactivity of this compound with analogs lacking the cyano group.

- DFT Calculations : Model transition states to assess electronic effects (e.g., cyano’s electron-withdrawing nature may slow oxidative addition to Pd(0)) .

- Catalyst Screening : Test bulky ligands (e.g., ) to mitigate steric clashes. Document Pd catalyst turnover using .

Advanced: What strategies optimize the use of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

The cyano and bromo groups enable dual functionality in MOFs:

- Ligand Design : Use the cyano group to coordinate metal nodes (e.g., Zn) and the bromine for post-synthetic modification (e.g., Sonogashira coupling).

- Crystallographic Validation : Refine MOF structures using SHELXTL to confirm bond lengths (e.g., ~2.0 Å) and assess porosity via PLATON’s VOID analysis .

- Stability Testing : Monitor thermal stability (TGA) and solvent resistance (PXRD after soaking in DMF/water) .

Advanced: How can researchers address discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

Contradictory results in enzyme inhibition assays (e.g., kinase vs. phosphatase targets) may arise from:

- Protonation States : The cyano group’s pKa (~-1.5) ensures deprotonation in physiological conditions, but bromine’s hydrophobicity may alter membrane permeability.

- Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive binding modes. Validate with .

- Structural Mimics : Compare with 6-Bromoquinoline-5-carbonitrile () to isolate positional effects.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.